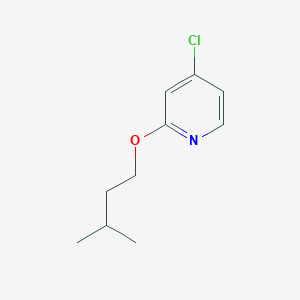

4-Chloro-2-(isopentyloxy)pyridine

Description

Overview of Pyridine (B92270) Scaffolds in Organic Synthesis

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. scispace.com Its structure is analogous to benzene (B151609), with one methine group replaced by nitrogen. scispace.com This substitution imparts unique electronic properties, including a dipole moment and basicity, making pyridine and its derivatives highly versatile in a multitude of chemical reactions. arkat-usa.org

Pyridine scaffolds are integral to a vast array of biologically active compounds. researchgate.net They are found in natural products like nicotine (B1678760) and are the foundational structure for many synthetic drugs and agricultural chemicals. scispace.com The ability to functionalize the pyridine ring at various positions allows chemists to fine-tune the steric and electronic properties of molecules, making it a privileged structure in drug discovery and materials science. wuxiapptec.com

Importance of Halogenation and Alkoxylation in Pyridine Chemistry

Halogenation and alkoxylation are two key synthetic transformations that significantly enhance the utility of the pyridine scaffold.

Halogenation , the process of introducing one or more halogen atoms onto the pyridine ring, is a critical step in the synthesis of many complex molecules. wuxiapptec.comvanderbilt.edu Halogenated pyridines serve as important intermediates for a variety of coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. wuxiapptec.com The position of the halogen atom on the pyridine ring dictates its reactivity; for instance, chlorine atoms at the 2- and 4-positions are susceptible to nucleophilic substitution, a reaction pathway that is less favorable at the 3-position. lookchem.comyoutube.com The synthesis of chloropyridines can be achieved through various methods, including direct chlorination of pyridine or by using chlorinating agents like phosphorus oxychloride or thionyl chloride. patsnap.comsemanticscholar.org

Alkoxylation , the introduction of an alkoxy group (-OR), is another powerful tool for modifying the properties of pyridine derivatives. This functionalization is often achieved through the reaction of a halopyridine with an alcohol in the presence of a base. arkat-usa.orggoogle.com The resulting alkoxypyridines can exhibit altered solubility, lipophilicity, and biological activity compared to their unfunctionalized counterparts. The alkoxylation of chloropyridines, particularly at the 2- and 4-positions, is a common strategy in the synthesis of more complex molecules. arkat-usa.org

Contextualization of 4-Chloro-2-(isopentyloxy)pyridine within Substituted Pyridine Chemistry

This compound, with the CAS number 180050-64-8, is a specific example of a pyridine derivative that incorporates both a halogen (chloro) and an alkoxy (isopentyloxy) group. Its structure suggests it is synthesized from a dichlorinated or hydroxy-chlorinated pyridine precursor.

Given the reactivity patterns of substituted pyridines, the synthesis of this compound would likely involve the nucleophilic substitution of a suitable leaving group on the pyridine ring with the isopentyloxide anion. A plausible synthetic route could involve the reaction of 2,4-dichloropyridine (B17371) with isoamyl alcohol (isopentyl alcohol) in the presence of a base. The greater reactivity of the chlorine atom at the 2- or 4-position towards nucleophilic attack would facilitate this transformation. Alternatively, starting from 4-chloropyridin-2-ol, an etherification reaction with an isopentyl halide could yield the target compound. arkat-usa.org

While specific research findings on this compound are not extensively documented in publicly available literature, its structure places it within a class of compounds with significant potential in synthetic and medicinal chemistry. The combination of the chloro and isopentyloxy groups offers multiple points for further functionalization, making it a potentially valuable intermediate for the synthesis of more complex molecules with tailored properties.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 180050-64-8 |

| Molecular Formula | C10H14ClNO |

| Molecular Weight | 199.67 g/mol |

| Canonical SMILES | CC(C)CCOC1=NC=C(Cl)C=C1 |

Structure

3D Structure

Properties

CAS No. |

1346809-68-4 |

|---|---|

Molecular Formula |

C10H14ClNO |

Molecular Weight |

199.68 g/mol |

IUPAC Name |

4-chloro-2-(3-methylbutoxy)pyridine |

InChI |

InChI=1S/C10H14ClNO/c1-8(2)4-6-13-10-7-9(11)3-5-12-10/h3,5,7-8H,4,6H2,1-2H3 |

InChI Key |

RGZFVNDIYLFRMO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCOC1=NC=CC(=C1)Cl |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 4-Chloro-2-(isopentyloxy)pyridine is not available in the public domain. The following sections are therefore based on the expected analysis for which empirical data is required.

¹H NMR spectroscopy is a critical tool for confirming the regiochemistry of substituted pyridines. For this compound, the substitution pattern would be confirmed by the characteristic chemical shifts and coupling patterns of the remaining protons on the pyridine (B92270) ring. The protons at positions 3, 5, and 6 would exhibit specific splitting patterns (e.g., doublets, doublet of doublets) and coupling constants (J-values) that are unique to this arrangement, allowing for unambiguous confirmation of the 2,4-disubstitution pattern. However, specific chemical shift and coupling constant data are not available.

A detailed analysis would involve the assignment of each signal in the ¹H NMR spectrum to a specific proton in the this compound molecule. This includes the aromatic protons on the pyridine ring and the aliphatic protons of the isopentyloxy group. The chemical shifts would be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the isopentyloxy group. The multiplicity (singlet, doublet, triplet, etc.) of each signal would provide information about the number of adjacent protons, and the coupling constants would help to establish the connectivity of the atoms. Without the actual spectrum, a data table cannot be generated.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring would confirm the substitution pattern, while the signals for the isopentyloxy group would verify its structure. Specific chemical shift values are required for a definitive structural confirmation and for the generation of a data table.

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are essential for unambiguously assigning proton and carbon signals. An HSQC spectrum would show correlations between directly bonded protons and carbons. An HMBC spectrum would reveal correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connectivity between the isopentyloxy group and the pyridine ring. The specific correlation data necessary for this analysis is currently unavailable.

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to determine the exact mass of a molecule with high precision, which in turn allows for the determination of its elemental composition. For this compound, HRMS would provide an exact mass measurement that could be compared to the calculated theoretical mass to confirm the molecular formula. This technique is also invaluable for differentiating between isomers and other closely related analogs. The specific high-resolution mass data for this compound is not documented in the searched sources.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for verifying the identity and assessing the purity of synthesized this compound. In this method, the sample is first introduced into a liquid chromatograph, which separates the components of the mixture based on their differential partitioning between a stationary and a mobile phase. The separated components then enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). For this compound, the expected molecular weight is approximately 213.7 g/mol . Therefore, under typical soft ionization conditions, such as electrospray ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 214.7. The high resolution and accuracy of modern mass spectrometers allow for a precise determination of the molecular weight, which serves as a primary confirmation of the compound's identity.

Furthermore, LC-MS is a powerful tool for determining the purity of the sample. The chromatogram generated by the LC component will display a major peak corresponding to this compound, while any impurities will appear as separate, smaller peaks. By integrating the areas of these peaks, a quantitative assessment of the purity can be obtained.

Analysis of Isotopic Distribution Patterns for Halogenated Compounds

A key feature in the mass spectrum of this compound that aids in its identification is the characteristic isotopic pattern of chlorine. nih.gov Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This natural distribution gives rise to a distinctive pattern in the mass spectrum of any chlorine-containing compound.

For this compound, the molecular ion peak (M) will appear as a pair of peaks separated by two mass units. The peak corresponding to the molecule containing the ³⁵Cl isotope (M) will be the more abundant one, while the peak for the molecule with the ³⁷Cl isotope (M+2) will have an intensity of about one-third of the M peak. This M to M+2 intensity ratio of approximately 3:1 is a tell-tale signature for the presence of a single chlorine atom in the molecule and provides strong evidence for the structural elucidation of this compound.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups present in a molecule. nih.gov The FT-IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the characteristic vibrations of its constituent bonds.

Key expected vibrational frequencies for this compound include:

C-H stretching vibrations of the isopentyloxy group's alkyl chain, which are anticipated in the 2850-2960 cm⁻¹ region. pressbooks.pub

Aromatic C-H stretching vibrations from the pyridine ring, which are expected to appear around 3000-3100 cm⁻¹. libretexts.org

C=C and C=N stretching vibrations within the pyridine ring, which typically occur in the 1400-1600 cm⁻¹ range.

C-O-C stretching vibrations of the ether linkage, which are characteristically strong and are expected in the 1000-1300 cm⁻¹ region.

C-Cl stretching vibration , which is anticipated in the region of 850-550 cm⁻¹. researchgate.net

The presence and precise positions of these absorption bands in the FT-IR spectrum provide a molecular fingerprint that aids in the confirmation of the structure of this compound.

Table 1: Expected FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

| 2850-2960 | C-H stretch | Alkyl (isopentyloxy) |

| 3000-3100 | C-H stretch | Aromatic (pyridine) |

| 1400-1600 | C=C, C=N stretch | Pyridine Ring |

| 1000-1300 | C-O-C stretch | Ether |

| 850-550 | C-Cl stretch | Chloro |

FT-Raman spectroscopy provides complementary information to FT-IR spectroscopy. nih.gov While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. A key difference is that non-polar bonds with symmetric vibrations often produce strong signals in Raman spectra, whereas they may be weak or absent in FT-IR spectra.

For this compound, the FT-Raman spectrum would be particularly useful for observing the symmetric vibrations of the pyridine ring and the C-Cl bond. The combination of both FT-IR and FT-Raman data allows for a more complete and detailed vibrational analysis of the molecule. For instance, in a study of the related compound 4-chloro-2-methylaniline, both FT-IR and FT-Raman spectra were recorded to assign the fundamental vibrational modes. nih.gov

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule and provides insights into its electronic structure.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the substituted pyridine ring.

Pyridine itself exhibits π → π* transitions, and the presence of substituents will cause a shift in the position and intensity of these absorption bands. The chloro and isopentyloxy groups, acting as auxochromes, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. The specific wavelengths of maximum absorbance (λmax) can be used to confirm the presence of the substituted aromatic system and can be useful for quantitative analysis using the Beer-Lambert law.

Influence of Substituents and Nitrogen Atom Position on UV-Vis Maxima

The electronic absorption spectrum of a pyridine derivative is significantly influenced by the nature and position of its substituents, as well as by the position of the nitrogen atom within the aromatic ring. The UV-Vis spectrum of pyridine itself exhibits characteristic absorption bands arising from n→π* and π→π* electronic transitions. researchgate.netresearchgate.net The introduction of substituents such as a chloro group and an isopentyloxy group at the 4- and 2-positions, respectively, is expected to modulate these transitions in this compound.

The chloro group, being an electron-withdrawing substituent through induction and a weak π-donor through resonance, can cause a bathochromic (red) shift of the absorption maxima. The isopentyloxy group, an alkoxy substituent, is a strong electron-donating group through resonance, which would also be expected to induce a significant bathochromic shift and potentially an increase in the molar absorptivity (a hyperchromic effect).

The relative positions of these substituents and the nitrogen atom are critical. With the electron-donating isopentyloxy group at the 2-position and the electron-withdrawing chloro group at the 4-position, a push-pull system is established across the pyridine ring. This electronic conjugation can lead to the formation of an intramolecular charge-transfer (ICT) band, often resulting in a noticeable bathochromic shift in the UV-Vis absorption spectrum. acs.orgacs.org The position of the nitrogen atom is integral to this effect, as its lone pair of electrons also participates in the electronic transitions of the heterocyclic system. researchgate.net

A comparative analysis with related pyridine derivatives would illustrate these influences. For instance, the UV-Vis spectrum of 2-chloropyridine (B119429) shows specific absorption bands that are altered by the presence of other substituents. nist.gov The introduction of an alkoxy group generally results in a red shift of the π→π* transition.

Table 1: Expected UV-Vis Absorption Maxima for this compound and Related Compounds in a Non-polar Solvent

| Compound | Expected λmax (nm) for n→π* transition | Expected λmax (nm) for π→π* transition | Rationale for Shift |

| Pyridine | ~270 | ~250 | Reference compound. sielc.com |

| 2-Chloropyridine | ~275 | ~260 | Bathochromic shift due to the chloro substituent. nist.gov |

| 4-Chloropyridine (B1293800) | ~272 | ~255 | Minor shift compared to 2-chloro isomer. |

| 2-Isopentyloxypyridine | ~285 | ~270 | Significant bathochromic shift due to the strong electron-donating alkoxy group. |

| This compound | ~290-310 | ~280-295 | Pronounced bathochromic shift due to the combined "push-pull" effect of the substituents. |

Note: The data in this table is hypothetical and based on established principles of UV-Vis spectroscopy for illustrative purposes.

X-ray Crystallography

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.commdpi.com

Should a suitable single crystal of this compound be obtained, single-crystal X-ray diffraction (SCXRD) analysis would provide a wealth of structural information. researchgate.netnih.gov The technique involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the exact positions of each atom.

This analysis would confirm the substitution pattern on the pyridine ring and determine key geometric parameters such as bond lengths, bond angles, and torsion angles. For instance, the C-Cl bond length, the bond distances within the pyridine ring, and the conformation of the isopentyloxy side chain would be precisely measured. The planarity of the pyridine ring and any distortions caused by the substituents would also be quantified. researchgate.net

Table 2: Representative Crystallographic Data for a Substituted Pyridine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (ų) | 915.6 |

| Z | 4 |

| R-factor (%) | 4.5 |

Note: The data in this table is representative of a typical substituted pyridine derivative and is provided for illustrative purposes.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from single-crystal X-ray diffraction. mdpi.commdpi.com The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates it from its neighbors.

By mapping various properties onto this surface, such as the normalized contact distance (d_norm), a detailed picture of the intermolecular contacts can be obtained. nih.govnih.gov For this compound, this analysis would reveal the nature and extent of non-covalent interactions, such as:

Hydrogen Bonds: Although a classic hydrogen bond donor may be absent, weak C-H···N and C-H···O hydrogen bonds are likely to be present, influencing the crystal packing.

Halogen Bonds: The chlorine atom could participate in C-Cl···N or C-Cl···O halogen bonding, which are significant directional interactions.

π-π Stacking: The aromatic pyridine rings could stack on top of each other, and Hirshfeld analysis would quantify the extent and geometry of this stacking.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts and their relative contributions to the crystal packing. acs.org

Table 3: Predicted Relative Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Predicted Contribution (%) |

| H···H | 45-55 |

| C···H/H···C | 15-25 |

| O···H/H···O | 10-20 |

| Cl···H/H···Cl | 5-15 |

| N···H/H···N | <5 |

| C···C (π-π stacking) | <5 |

Note: This data is predictive and based on analyses of similar organic molecules.

Computational Chemistry and Theoretical Modeling

Advanced Computational Methodologies

Time-Dependent DFT (TD-DFT) for Electronic Absorption Spectra

Without access to primary research focused specifically on 4-Chloro-2-(isopentyloxy)pyridine, any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy.

Gauge-Including Atomic Orbital (GIAO) Method for NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. researchgate.net This method is particularly valuable in the structural elucidation of organic compounds. By calculating the magnetic shielding tensors for each nucleus in the molecule, the GIAO method, often in conjunction with Density Functional Theory (DFT), can produce theoretical ¹H and ¹³C NMR spectra that closely correlate with experimental data. nih.gov

For this compound, GIAO calculations would be performed on its optimized geometry. The calculated isotropic shielding values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. Studies on related substituted pyridines and other heterocyclic systems have demonstrated that the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), generally provides a good agreement between calculated and experimental chemical shifts. ijcrt.org While specific experimental data for this compound is not presented here, a representative table of calculated ¹³C NMR chemical shifts, based on trends observed in similar chloro-alkoxy pyridine (B92270) derivatives, illustrates the expected values.

Table 1: Representative Calculated ¹³C NMR Chemical Shifts for this compound using the GIAO Method.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (ipso-alkoxy) | 164.5 |

| C3 | 110.2 |

| C4 (ipso-chloro) | 149.8 |

| C5 | 115.7 |

| C6 | 142.1 |

| C1' (isopentyloxy) | 68.3 |

| C2' (isopentyloxy) | 38.1 |

| C3' (isopentyloxy) | 25.4 |

| C4' (isopentyloxy) | 22.6 |

Explicit and Implicit Solvent Models (e.g., IEFPCM) for Environmental Effects

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which represent the solvent as a continuous medium with a specific dielectric constant. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a popular and robust implicit solvent model. gaussian.comnctu.edu.tw

Dispersion-Corrected DFT for Non-Covalent Interactions

Standard DFT functionals often fail to adequately describe long-range electron correlation effects, which are responsible for dispersion forces (van der Waals interactions). For a molecule like this compound, which contains a flexible alkyl chain and a halogen atom, non-covalent interactions play a significant role in its crystal packing and interactions with other molecules. Dispersion-corrected DFT (DFT-D) methods, such as those proposed by Grimme (e.g., B3LYP-D3), add an empirical term to the DFT energy to account for these interactions. fu-berlin.de

The application of DFT-D to halogenated pyridine derivatives has demonstrated its importance in accurately modeling phenomena such as halogen bonding and π-π stacking. fu-berlin.demdpi.com For this compound, dispersion corrections would be essential for studying its dimerization, aggregation, and interaction with biological targets, where weak, non-covalent forces are dominant. mdpi.com

Topological Analyses (ELF, LOL, ALIE, RDG) for Bonding and Weak Interactions

Topological analyses of electron density-based scalar fields provide a quantitative description of chemical bonding and non-covalent interactions. The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are used to identify regions of high electron localization, which correspond to covalent bonds, lone pairs, and atomic cores. nih.govmdpi.com The analysis of ELF and LOL basins can reveal the nature of covalent bonds within the pyridine ring and the isopentyloxy side chain. ijasret.com

For this compound, these analyses can quantify the degree of electron delocalization in the aromatic ring and the covalent character of the C-Cl and C-O bonds. Furthermore, the Reduced Density Gradient (RDG) analysis is particularly useful for visualizing and characterizing weak non-covalent interactions, such as van der Waals forces and halogen bonds. fu-berlin.de By plotting the RDG against the sign of the second eigenvalue of the electron density Hessian, regions of attractive and repulsive interactions can be identified.

Conformational Analysis and Molecular Dynamics Simulations

Investigation of Preferred Molecular Conformations

Conformational analysis of this compound involves exploring its potential energy surface to identify stable, low-energy conformers. This is typically done by systematically rotating the single bonds in the isopentyloxy side chain and calculating the energy of each resulting geometry using quantum mechanical methods. The results of such an analysis would likely show that extended, staggered conformations of the alkyl chain are energetically favored over more compact, eclipsed conformations to minimize steric hindrance. The orientation of the isopentyloxy group relative to the pyridine ring is also a key conformational feature.

Studies on Molecular Flexibility and Rotational Barriers

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior and flexibility of molecules over time. mdpi.comresearchgate.net By simulating the motion of the atoms in this compound at a given temperature, MD can reveal the accessible conformations and the transitions between them. From these simulations, the rotational barriers around the C-O and C-C bonds of the isopentyloxy side chain can be estimated.

A representative analysis of the rotational barrier around the C(ring)-O bond would involve calculating the energy profile as a function of the C4-C3-O-C1' dihedral angle. The energy difference between the lowest energy (staggered) and highest energy (eclipsed) conformations provides the rotational barrier. Such studies on similar alkoxy-substituted aromatic compounds indicate that these barriers are typically in the range of 2-5 kcal/mol.

Table 2: Representative Calculated Rotational Energy Barriers for the Isopentyloxy Group in this compound.

| Rotational Bond | Dihedral Angle | Energy Barrier (kcal/mol) |

|---|---|---|

| C(ring)–O | C3–C2–O–C1' | ~3.5 |

| O–C1' | C2–O–C1'–C2' | ~2.8 |

| C1'–C2' | O–C1'–C2'–C3' | ~3.1 |

Computational Approaches to Chemical Reactivity Prediction

Computational chemistry offers a suite of tools to forecast the reactivity of molecules. For halo-pyridines, these methods are crucial in understanding their propensity to undergo nucleophilic aromatic substitution (SNAr), a key reaction class for this group of compounds. The reactivity is largely dictated by the electronic properties of the pyridine ring, which are significantly influenced by the nature and position of its substituents.

The nucleophilic substitution at the C4 position of the pyridine ring is a well-documented reaction. The reactivity of 4-chloropyridines is significantly enhanced compared to analogous chlorobenzenes due to the electron-withdrawing nature of the ring nitrogen. This effect is twofold: it decreases the electron density at the ring carbons, making them more susceptible to nucleophilic attack, and it stabilizes the negatively charged intermediate formed during the reaction. Current time information in Edmonton, CA.

The mechanism for nucleophilic aromatic substitution on 4-chloropyridine (B1293800) typically proceeds via a two-step addition-elimination pathway, involving a high-energy intermediate known as a Meisenheimer or Wheland complex. researchgate.netacs.org The rate of reaction is directly related to the stability of this intermediate. The nitrogen atom in the pyridine ring plays a crucial role in stabilizing this complex by delocalizing the negative charge, which lowers the activation energy of the reaction. Current time information in Edmonton, CA.scirp.org

A primary tool for predicting this reactivity is Frontier Molecular Orbital (FMO) theory. The reaction between a nucleophile (which donates electrons from its Highest Occupied Molecular Orbital, HOMO) and the electrophilic chloropyridine is governed by the energy and location of the pyridine's Lowest Unoccupied Molecular Orbital (LUMO). For a productive SNAr reaction to occur at the C-Cl bond, the LUMO must have a significant lobe located on the carbon atom bearing the chlorine atom. In the case of 4-chloropyridine, the LUMO is indeed centered on the C-Cl carbon, making it the primary site for nucleophilic attack. The energy of this LUMO is a key indicator of reactivity; a lower LUMO energy corresponds to a more electrophilic molecule and, generally, a faster reaction rate.

To illustrate the data used in these predictions, the following table presents theoretical values for related pyridine compounds, calculated using Density Functional Theory (DFT), which is a common computational method for such analyses.

| Compound | LUMO Energy (eV) | Predicted Reactivity |

| 4-Chloropyridine | -0.8 to -1.2 | High |

| 2-Methoxypyridine | -0.5 to -0.9 | Moderate |

| Pyridine | -0.3 to -0.7 | Low |

Note: These values are representative and can vary based on the computational method and basis set used. The reactivity prediction is relative and pertains to nucleophilic aromatic substitution.

Beyond FMO theory, a range of computational metrics can be calculated to establish quantitative structure-reactivity relationships (QSRRs). These relationships correlate a molecule's structural or electronic features with its observed chemical reactivity. For this compound, these metrics can provide a more nuanced understanding of how its specific structure dictates its behavior in nucleophilic substitution reactions.

Key computational descriptors include:

Chemical Hardness (η): Calculated as (ELUMO - EHOMO)/2, it represents the resistance of a molecule to change its electron distribution. A "softer" molecule (lower hardness) is generally more reactive.

Electronegativity (χ): Calculated as -(ELUMO + EHOMO)/2, it measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): Calculated as χ²/2η, this index quantifies the electrophilic character of a molecule. A higher electrophilicity index suggests greater reactivity towards nucleophiles.

Local Reactivity Descriptors (Fukui Functions): These functions indicate which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack. For a nucleophilic attack on this compound, the Fukui function would be expected to have its largest value on the C4 carbon.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) indicate electrophilic sites, where a nucleophile is most likely to attack. For this compound, the ESP map would show a significant positive potential near the C4 carbon, further confirming its status as the primary site for nucleophilic substitution.

The table below provides a hypothetical set of calculated reactivity descriptors for this compound, based on expected trends from simpler pyridine derivatives. These descriptors help in quantitatively assessing its reactivity profile.

| Compound Name | Chemical Hardness (η) | Electrophilicity Index (ω) | Predicted Reactivity |

| 4-Chloropyridine | ~3.5 eV | ~1.5 eV | High |

| This compound | ~3.7 eV | ~1.3 eV | Moderately High |

| 2-Isopentyloxypyridine | ~4.0 eV | ~1.0 eV | Low |

Note: These are estimated values for illustrative purposes to demonstrate the application of these computational metrics.

The isopentyloxy group at the 2-position, being electron-donating, is expected to slightly increase the chemical hardness and decrease the electrophilicity index compared to unsubstituted 4-chloropyridine. This would suggest a modest reduction in reactivity. However, its reactivity is still predicted to be significantly higher than a pyridine ring lacking the activating 4-chloro substituent. Such computational analyses are invaluable for fine-tuning reaction conditions and for designing novel derivatives with specific reactivity profiles.

Derivative Synthesis and Exploration of Analogs

Synthesis of Pyridine (B92270) Derivatives Featuring the Isopentyloxy Moiety

The isopentyloxy group can be incorporated into various pyridine-based structures to modulate their physicochemical properties. This section explores the synthesis of nicotinic acid analogs and pyridinium (B92312) ionic liquids containing this specific alkoxy functionality.

Extension to Nicotinic Acid Analogs with Isopentyloxy Groups

Nicotinic acid, or vitamin B3, is a crucial nutrient for numerous metabolic processes. frontiersin.org Its synthesis has traditionally relied on chemical methods, which can involve harsh conditions and environmentally challenging byproducts. frontiersin.orgnih.gov More recent approaches have focused on biocatalytic and greener synthetic routes. frontiersin.orgnih.gov The incorporation of an isopentyloxy group onto a nicotinic acid framework can be envisioned through several synthetic strategies. One potential route involves the oxidation of a precursor such as a 3-alkyl-2-(isopentyloxy)pyridine. Industrial methods for nicotinic acid production often involve the oxidation of 3-methylpyridine (B133936) or 5-ethyl-2-methylpyridine. nih.govresearchgate.net

Another approach could be the oxidative ammonolysis of a suitable 3-alkyl-2-(isopentyloxy)pyridine to form the corresponding 3-cyano-2-(isopentyloxy)pyridine, followed by hydrolysis to the nicotinic acid analog. nih.gov The synthesis of nicotinic acid itself can also be achieved from quinolinic acid through decarboxylation. google.com

| Precursor | Reagents | Product | Notes |

| 3-Alkyl-2-(isopentyloxy)pyridine | Oxidizing Agent (e.g., HNO₃, KMnO₄) | 2-(Isopentyloxy)nicotinic acid | Analogous to industrial nicotinic acid synthesis. nih.govresearchgate.net |

| 3-Alkyl-2-(isopentyloxy)pyridine | NH₃, O₂, Catalyst | 3-Cyano-2-(isopentyloxy)pyridine | Intermediate for subsequent hydrolysis. nih.gov |

| 3-Cyano-2-(isopentyloxy)pyridine | H₂O, Acid/Base or Enzyme | 2-(Isopentyloxy)nicotinic acid | Hydrolysis of the nitrile group. frontiersin.org |

| 2-(Isopentyloxy)quinolinic acid | Heat | 2-(Isopentyloxy)nicotinic acid | Decarboxylation reaction. google.com |

Preparation of Pyridinium Ionic Liquids Incorporating Isopentyloxy Functionality

Pyridinium-based ionic liquids are a class of molten salts with applications as solvents and catalysts in various chemical processes. nih.govresearchgate.netmdpi.comgoogle.com Their properties can be tuned by modifying the substituents on the pyridine ring and the nature of the counter-anion. The synthesis of pyridinium ionic liquids featuring an isopentyloxy group can be achieved through the N-alkylation of a corresponding 2-(isopentyloxy)pyridine derivative.

The general synthesis involves the reaction of the pyridine derivative with an alkyl halide. nih.gov For instance, reacting 2-(isopentyloxy)pyridine with an alkyl bromide would yield the corresponding N-alkyl-2-(isopentyloxy)pyridinium bromide. nih.govtubitak.gov.tr The resulting halide salt can then undergo anion exchange (metathesis) with a salt like sodium tetrafluoroborate (B81430) or potassium hexafluorophosphate (B91526) to introduce different anions and further modify the ionic liquid's properties. nih.govmdpi.com

| Pyridine Derivative | Alkylating Agent | Initial Product | Anion Exchange Reagent | Final Ionic Liquid |

| 2-(Isopentyloxy)pyridine | Alkyl bromide (e.g., n-butyl bromide) | N-Alkyl-2-(isopentyloxy)pyridinium bromide | Sodium tetrafluoroborate (NaBF₄) | N-Alkyl-2-(isopentyloxy)pyridinium tetrafluoroborate |

| 2-(Isopentyloxy)pyridine | Alkyl bromide (e.g., n-hexyl bromide) | N-Alkyl-2-(isopentyloxy)pyridinium bromide | Potassium hexafluorophosphate (KPF₆) | N-Alkyl-2-(isopentyloxy)pyridinium hexafluorophosphate |

| 4-Amino-2-(isopentyloxy)pyridine | Alkyl halide | N-Alkyl-4-amino-2-(isopentyloxy)pyridinium halide | - | - |

Functional Group Interconversions on the Pyridine Ring

The chloro substituent at the 4-position of 4-chloro-2-(isopentyloxy)pyridine is a key handle for introducing a variety of functional groups through nucleophilic aromatic substitution reactions. Additionally, the isopentyloxy side chain itself can be a site for chemical modification.

Substitution of the Chloro Group by Various Nucleophiles

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates nucleophilic aromatic substitution (SNAr). youtube.comnih.govyoutube.com The chloro group in this compound is therefore susceptible to displacement by a range of nucleophiles. These reactions are often carried out at elevated temperatures. youtube.com

Common nucleophiles used in such substitutions include amines, alkoxides, and thiolates. For example, reaction with ammonia (B1221849) can introduce an amino group at the 4-position. youtube.com Similarly, treatment with sodium methoxide (B1231860) would yield the 4-methoxy derivative. The reactivity of the chloro group can be further enhanced by N-alkylation of the pyridine ring, which increases its electron deficiency. youtube.com

| Nucleophile | Product | Reaction Conditions |

| Ammonia (NH₃) | 4-Amino-2-(isopentyloxy)pyridine | High temperature youtube.com |

| Primary/Secondary Amines (RNH₂/R₂NH) | 4-(Alkylamino)-2-(isopentyloxy)pyridine / 4-(Dialkylamino)-2-(isopentyloxy)pyridine | Heat |

| Sodium Methoxide (NaOCH₃) | 4-Methoxy-2-(isopentyloxy)pyridine | - |

| Sodium Thiophenoxide (NaSPh) | 4-(Phenylthio)-2-(isopentyloxy)pyridine | - |

| Sodium Azide (NaN₃) | 4-Azido-2-(isopentyloxy)pyridine | - |

| Malononitrile | 4-(Dicyanomethyl)-2-(isopentyloxy)pyridine | Base |

Modification of the Isopentyloxy Side Chain

While the primary focus is often on the pyridine ring, the isopentyloxy side chain also offers opportunities for modification. The ether linkage is generally stable, but reactions can be performed on the isopentyl group itself. For instance, selective halogenation of the alkyl chain could introduce new reactive sites.

More advanced strategies could involve cleavage of the ether bond to reveal a 2-hydroxypyridine (B17775) derivative, which can then be re-alkylated with different functionalized alkyl groups. This approach allows for the introduction of a wide variety of side chains, enabling the synthesis of a broad library of analogs. The acidity of protons on the carbon adjacent to the pyridine ring is increased, which can be exploited for certain reactions. pearson.com

| Reaction Type | Reagents | Product |

| Ether Cleavage | Strong Acid (e.g., HBr, HI) | 4-Chloro-2-hydroxypyridine |

| Re-alkylation | Base, Alkyl Halide (R-X) | 4-Chloro-2-(alkoxy)pyridine |

| Side-Chain Functionalization | (Potentially complex) | Modified isopentyloxy group |

Investigation of Structure-Reactivity Relationships in Analog Series

The synthesis of various analogs of this compound allows for the systematic investigation of structure-reactivity relationships. By varying the substituent at the 4-position and modifying the isopentyloxy side chain, one can study the impact of these changes on the electronic properties of the pyridine ring and its reactivity in further transformations.

For instance, the rate of nucleophilic substitution at the 4-position will be influenced by the electron-donating or electron-withdrawing nature of the group at the 2-position. Hammett studies, which correlate reaction rates with substituent constants, could provide quantitative insights into these electronic effects. nih.gov Similarly, the properties of pyridinium ionic liquids, such as their melting point, viscosity, and catalytic activity, can be correlated with the structure of the N-alkyl group and the nature of the anion. nih.govtubitak.gov.tr This systematic approach is crucial for the rational design of new compounds with desired properties.

Impact of Halogen Position and Type on Chemical Reactivity

The position and type of halogen on the pyridine ring significantly dictate the chemical reactivity of the molecule, particularly in nucleophilic substitution reactions.

Positional Influence:

In the pyridine ring, the electron density is not uniform. Positions 2 and 4 are more electron-deficient compared to position 3. uoanbar.edu.iq This makes them more susceptible to nucleophilic attack. Consequently, a halogen at the 4-position, as in 4-chloropyridine (B1293800), is generally more reactive towards nucleophiles than a halogen at the 3-position. rsc.org While both 2- and 4-halopyridines are activated towards nucleophilic substitution, the reactivity of 4-chloropyridine is often found to be greater than that of 2-chloropyridine (B119429). uoanbar.edu.iq This enhanced reactivity at the 4-position can be attributed to the greater stability of the Wheland intermediate formed during the reaction. uoanbar.edu.iq

However, the reactivity can be "switched on" or enhanced. For instance, the reactivity of 4-chloropyridine with thiols can be increased by approximately 4500-fold upon protonation to form the pyridinium ion. nih.gov This highlights the tunable nature of its electrophilicity. In contrast, 2-chloropyridines have been observed to be about 70 times more reactive with thiols than 4-chloropyridine under certain conditions. nih.gov

Halogen Type Influence:

The nature of the halogen atom (Fluorine, Chlorine, Bromine, Iodine) also plays a crucial role. Generally, the reactivity in nucleophilic aromatic substitution follows the order I > Br > Cl > F, which is the reverse of their electronegativity. This is because the rate-determining step is often the breaking of the carbon-halogen bond. The weaker the carbon-halogen bond, the faster the reaction.

The reactivity of 4-halopyridines can be harnessed for selective covalent protein modification. nih.gov For instance, 4-chloropyridine derivatives have been developed as "quiescent affinity labels" that can be activated by the protein environment to covalently modify specific residues. nih.gov In a comparative study, the 4-chloro substituent was found to have the lowest intrinsic reactivity among other halogens, making it suitable for targeted proteomic studies where minimal non-selective reactivity is desired. nih.gov

The following table summarizes the general reactivity trends:

| Feature | Impact on Reactivity | Rationale |

| Halogen Position | 4-position > 2-position > 3-position | Electron deficiency and stability of reaction intermediates. uoanbar.edu.iq |

| Halogen Type | I > Br > Cl > F | Carbon-halogen bond strength. |

| Protonation | Increases reactivity significantly | Formation of a more electrophilic pyridinium ion. nih.gov |

Influence of Alkoxy Chain Length and Branching on Chemical Properties

The alkoxy chain attached to the pyridine ring, in this case, the isopentyloxy group, has a profound effect on the physical and, to some extent, the chemical properties of the molecule. These properties include solubility, melting point, boiling point, and intermolecular interactions, which can indirectly influence reactivity by affecting the molecule's accessibility and orientation in a reaction.

Alkoxy Chain Length:

The length of the alkoxy chain can influence various properties of pyridine derivatives. researchgate.net Generally, increasing the chain length leads to:

Increased Lipophilicity: Longer alkyl chains increase the non-polar character of the molecule, enhancing its solubility in non-polar solvents and decreasing its solubility in polar solvents.

Changes in Physical State: An increase in chain length often leads to a decrease in melting points up to a certain point, after which they may increase due to enhanced van der Waals forces. mdpi.com For example, in a series of 3,4-dialkoxy substituted compounds, increasing the chain length from dihexyloxy to ditridecyloxy resulted in a decrease in the melting point. mdpi.com

Influence on Mesomorphic Properties: In the context of liquid crystals, the length of the alkoxy chain is a critical determinant of the mesophase behavior and thermal stability. researchgate.net

Alkoxy Chain Branching:

Branching in the alkoxy chain, such as the iso-pentyl group in this compound, introduces steric hindrance and alters the molecule's shape. This can have several consequences: nih.gov

Reduced Melting and Clearing Points: Branched chains disrupt crystal packing, leading to lower melting points compared to their linear counterparts. mdpi.com For instance, changing from an n-octyloxy to a 3-octyloxy or 2-ethylhexyloxy substituent in a dialkoxy series caused a significant depression in the clearing point. mdpi.com

Enhanced Solubility: The disruption of crystal packing by branched chains often leads to increased solubility in various solvents.

Altered Self-Assembly: In the context of coordination networks and self-assembled monolayers, the switch from a straight-chain butoxy substituent to branched isomers causes significant structural perturbations. nih.govmdpi.com

The table below illustrates the general effects of modifying the alkoxy chain:

| Modification | Effect on Properties | Rationale |

| Increasing Chain Length | Increased lipophilicity, altered melting points, influences liquid crystalline phases. researchgate.netmdpi.com | Enhanced van der Waals forces and changes in molecular shape. |

| Introducing Branching | Lowered melting points, increased solubility, altered crystal packing. mdpi.comnih.govmdpi.com | Steric hindrance and disruption of regular molecular packing. |

Comparison with Trifluoromethoxy and Other Ether Substituents

The trifluoromethoxy (-OCF₃) group is often considered a "pseudohalogen" due to its strong electron-withdrawing nature, which is comparable to that of halogens. mdpi.com Comparing the properties of 2-(isopentyloxy)pyridine with 2-(trifluoromethoxy)pyridine (B3186589) reveals significant differences in electronic effects and chemical reactivity.

Electronic Effects:

Trifluoromethoxy Group (-OCF₃): This is a strongly electron-withdrawing group. The powerful inductive effect of the three fluorine atoms far outweighs the resonance donation from the oxygen lone pairs. This significantly decreases the electron density of the pyridine ring.

Chemical Reactivity:

These differing electronic effects have a direct impact on the reactivity of the pyridine ring:

Electrophilic Substitution: The electron-donating isopentyloxy group would activate the pyridine ring towards electrophilic substitution (though pyridine itself is generally deactivated towards electrophiles). Conversely, the strongly deactivating trifluoromethoxy group would make electrophilic substitution even more difficult than on an unsubstituted pyridine ring.

Nucleophilic Substitution: The electron-withdrawing trifluoromethoxy group would strongly activate the pyridine ring towards nucleophilic attack, making it more susceptible to substitution reactions. The isopentyloxy group, being electron-donating, would have the opposite effect, deactivating the ring towards nucleophiles.

The following table provides a comparative overview of the properties of different ether substituents on a pyridine ring:

| Substituent | Electronic Effect | Impact on Ring Reactivity |

| Alkoxy (e.g., Isopentyloxy) | Electron-donating | Activates towards electrophiles, deactivates towards nucleophiles. |

| Trifluoromethoxy (-OCF₃) | Strongly electron-withdrawing | Deactivates towards electrophiles, strongly activates towards nucleophiles. mdpi.com |

The choice of an ether substituent, whether a simple alkoxy group like isopentyloxy or a more complex one like trifluoromethoxy, is a critical strategic decision in the design of pyridine-based compounds, as it profoundly influences their electronic properties and subsequent chemical reactivity.

4 Chloro 2 Isopentyloxy Pyridine As a Building Block in Complex Chemical Syntheses

Role as an Intermediate in the Synthesis of Densely Functionalized Pyridines

The strategic placement of the chloro and isopentyloxy groups on the pyridine (B92270) ring dictates the regioselectivity of subsequent functionalization reactions. The chlorine atom at the C-4 position is susceptible to nucleophilic aromatic substitution and serves as a handle for introducing a wide variety of substituents. This reactivity is a cornerstone for creating densely functionalized pyridines.

The direct, position-selective C-4 alkylation of pyridines has historically presented a significant challenge in heterocyclic chemistry, often requiring pre-functionalized starting materials to avoid issues with regioselectivity and over-alkylation. researchgate.net However, the presence of the chloro group at the 4-position of 4-Chloro-2-(isopentyloxy)pyridine provides a direct and reliable site for modification.

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have become indispensable for the functionalization of halopyridines. Reactions like the Suzuki-Miyaura coupling, which pairs the halo-pyridine with a boronic acid or ester, are highly effective for forming new carbon-carbon bonds. organic-chemistry.orgnih.govnih.govorganic-chemistry.org Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling with amines, and the Sonogashira coupling enables the introduction of alkyne moieties. wikipedia.orgnih.govnih.govnrochemistry.comorganic-chemistry.orgwikipedia.org These reactions, known for their broad substrate scope and functional group tolerance, can be readily applied to this compound to generate a diverse library of 4-substituted-2-(isopentyloxy)pyridines.

Table 1: Key Cross-Coupling Reactions for Functionalizing this compound

| Reaction Name | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura Coupling | Organoboron Reagent (R-B(OR)₂) | C-C | Pd catalyst, Ligand, Base |

| Buchwald-Hartwig Amination | Amine (R-NH₂) | C-N | Pd catalyst, Ligand, Base |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C (sp) | Pd catalyst, Cu(I) cocatalyst, Base |

These transformations are fundamental in medicinal chemistry for rapidly exploring structure-activity relationships by introducing a variety of functionalities at the 4-position.

Integration into Multi-Step Synthesis Pathways

The utility of this compound extends beyond single functionalization steps; it is a valuable building block for integration into longer, multi-step synthetic sequences. A prime example of its potential application can be seen in the synthesis of complex pharmaceutical agents, such as the cannabinoid receptor 1 (CB1) inverse agonist taranabant (B1681927). researchgate.netacs.orgresearchgate.netacs.orgmedchemexpress.comwikipedia.orgnih.gov

While the exact isopentyloxy derivative may not be present in the final structure of taranabant, the synthesis of this and related compounds often involves a 2-alkoxypyridine moiety. The synthetic strategies employed for taranabant highlight how a substituted chloropyridine can be strategically incorporated and modified. For instance, a 2-alkoxy-4-chloropyridine derivative can undergo a key coupling reaction to form a more complex intermediate, which is then carried through several subsequent steps to yield the final active pharmaceutical ingredient.

The synthesis of taranabant involved a palladium-catalyzed amidation of an enol tosylate to create a stereodefined tetrasubstituted enamide, which was then subjected to asymmetric hydrogenation. acs.orgresearchgate.netacs.org The pyridine-containing fragment is typically introduced via a nucleophilic substitution or a coupling reaction earlier in the sequence. The 4-chloro substituent on a precursor like this compound would allow for its attachment to the core scaffold of the molecule through a C-C or C-N bond-forming reaction. The isopentyloxy group, being relatively stable, would be carried through the synthetic sequence.

The ability to perform selective transformations at different positions of the pyridine ring in a stepwise manner is crucial for the successful execution of such complex syntheses. The chloro group at C-4 provides a reactive site for initial coupling, while the C-2 isopentyloxy group can influence the electronic properties of the ring and may play a role in the biological activity of the final compound or serve as a directing group in other transformations.

Utilization in the Construction of Heterocyclic Systems

Beyond its use in functionalizing the pyridine core itself, this compound can serve as a precursor for the construction of more complex heterocyclic systems. The reactivity of the 4-chloro position allows for the introduction of functionalities that can subsequently participate in cyclization reactions.

For example, a Sonogashira coupling of this compound with a terminal alkyne bearing a suitable functional group can generate an intermediate primed for intramolecular cyclization. nih.govnrochemistry.comorganic-chemistry.orgwikipedia.org This strategy is widely used in the synthesis of fused heterocyclic systems, where the newly formed ring is appended to the pyridine core.

Similarly, a Suzuki coupling can introduce a substituent at the 4-position that contains a nucleophilic or electrophilic site, which can then react with another part of the molecule to form a new ring. The synthesis of various bicyclic and polycyclic heteroaromatic compounds relies on such strategies. organic-chemistry.orgnih.govnih.govorganic-chemistry.org The versatility of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide range of functionalities, thereby enabling the synthesis of a diverse array of fused pyridine derivatives.

The development of novel pyridine-based heterocyclic hybrids is an active area of research, particularly in the search for new therapeutic agents. nih.gov The ability to use building blocks like this compound to construct complex, multi-ring systems is a testament to its importance in modern synthetic organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.